

Protocol for Topical Application of Tiger17 in Murine Wound Models

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Compound of Interest		
Compound Name:	Tiger17	
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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the topical application of the synthetic peptide **Tiger17** in a murine full-thickness dermal wound model. **Tiger17**, a cyclic 11-amino acid peptide (c[WCKPKPKPRCH-NH2]), has demonstrated significant potential in accelerating wound healing.[1][2][3][4] These protocols are intended for researchers in wound healing, tissue regeneration, and drug development.

Introduction

Tiger17 has been shown to promote wound healing by influencing multiple stages of the repair process.[1] It induces the recruitment of macrophages to the wound site during the inflammatory stage, promotes the proliferation and migration of keratinocytes and fibroblasts, leading to enhanced re-epithelialization and granulation tissue formation, and aids in tissue remodeling. The mechanism of action involves the upregulation of transforming growth factorbeta 1 (TGF-β1) and interleukin-6 (IL-6), and the activation of the mitogen-activated protein kinases (MAPK) and Smad signaling pathways.

Data Presentation

Table 1: In Vitro Efficacy of Tiger17 on Human Keratinocyte (HaCaT) and Human Skin Fibroblast (HSF)



Proliferation

Tiger17 Concentration (μg/mL)	HaCaT Cell Proliferation Increase (%)	HSF Proliferation Increase (%)
2.5	20	15
5	60	40
10	110	60
20	200	95

Data extracted from Tang et al., 2014.

Table 2: In Vivo Efficacy of Topical Tiger17 on Wound Closure in a Murine Full-Thickness Dermal Wound

Model

Treatment Group	Day 2	Day 4	Day 7	Day 9
Vehicle Control	84.1%	74.0%	56.7%	34.1%
EGF (100 μg/mL)	73.9%	52.3%	24.9%	14.3%
Tiger17 (20 μg/mL)	67.3%	45.6%	8.9%	5.9%

Data represents the percentage of the initial wound area remaining at each time point. Data extracted from Tang et al., 2014.

Experimental Protocols Preparation of Tiger17 Solution

Materials:

Lyophilized Tiger17 peptide



• Sterile, pyrogen-free phosphate-buffered saline (PBS), pH 7.4

Procedure:

- Aseptically reconstitute the lyophilized Tiger17 peptide in sterile PBS to a final concentration of 20 μg/mL.
- Vortex briefly to ensure complete dissolution.
- Store the solution at 4°C for short-term use (up to one week) or aliquot and store at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

Murine Full-Thickness Dermal Wound Model

Materials:

- BALB/c mice (female, 6-8 weeks old, 18-22 g)
- Anesthetic (e.g., 2% sodium pentobarbital)
- Electric clippers
- Betadine or other surgical scrub
- 70% ethanol
- Sterile surgical instruments (scissors, forceps)
- 8-mm biopsy punch
- Individual housing cages

Procedure:

- Anesthetize the mice via intraperitoneal injection of sodium pentobarbital (0.1 mL/20 g body weight).
- Once the desired level of anesthesia is confirmed (e.g., lack of pedal reflex), remove the dorsal hair using electric clippers.



- Disinfect the exposed skin with betadine followed by 70% ethanol.
- Create a full-thickness skin wound on the back of each mouse using a sterile 8-mm diameter biopsy punch.
- House each mouse individually in a sterile cage post-surgery to prevent wound contamination and interference from other animals.

Topical Application of Tiger17

Materials:

- Tiger17 solution (20 μg/mL)
- Vehicle control (sterile PBS)
- Positive control (e.g., Epidermal Growth Factor (EGF) solution, 100 μg/mL)
- Pipette and sterile tips

Procedure:

- Randomly divide the wounded mice into three groups: Vehicle Control, Positive Control (EGF), and Tiger17.
- Topically apply 20 μL of the corresponding solution directly onto the wound surface.
- Administer the treatment twice daily.
- Monitor the wounds by taking digital photographs on days 0, 2, 4, 7, and 9.
- Use image analysis software (e.g., ImageJ) to measure the wound area at each time point and calculate the percentage of wound closure relative to the initial wound size.

Histological Analysis

Materials:

4% paraformaldehyde (PFA) in PBS



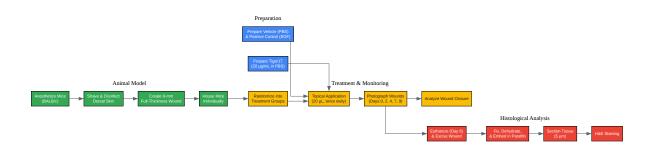
- Ethanol series (70%, 80%, 95%, 100%)
- Xylene
- Paraffin wax
- Microtome
- Glass slides
- Hematoxylin and Eosin (H&E) stain

Procedure:

- On day 8 post-wounding, euthanize the mice and excise the entire wound, including a 0.5 cm margin of surrounding healthy skin.
- Fix the tissue samples in 4% PFA for 24 hours at 4°C.
- Dehydrate the samples through a graded series of ethanol.
- Clear the tissue in xylene and embed in paraffin wax.
- Section the paraffin blocks into 5 μm thick sections using a microtome.
- Mount the sections on glass slides and perform H&E staining for visualization of tissue morphology, re-epithelialization, and granulation tissue formation.

Visualizations

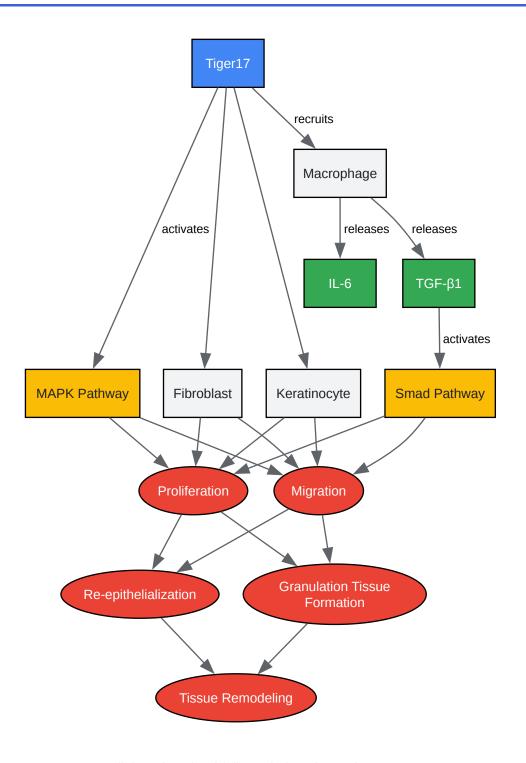




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Caption: Experimental workflow for evaluating **Tiger17** in a murine wound model.





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Caption: Signaling pathways activated by **Tiger17** in wound healing.

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